molecular formula C18H20N2O6S B2822847 N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide CAS No. 941987-16-2

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide

Cat. No. B2822847
M. Wt: 392.43
InChI Key: GKZKULDXNPPGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-METHOXY-5-NITROPHENYL)-BENZOYLACETAMIDE” is an organic compound with the linear formula: C16H14N2O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “N-(2-methoxy-5-nitrophenyl)formamide”, is also an organic compound with the molecular formula C8H8N2O4 .


Molecular Structure Analysis

The molecular structure of “N-(2-METHOXY-5-NITROPHENYL)-BENZOYLACETAMIDE” has a linear formula of C16H14N2O5 . Another compound, “N-(2-methoxy-5-nitrophenyl)formamide”, has a molecular formula of C8H8N2O4 .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated that compounds featuring methoxy and nitro groups, similar to those in N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide, exhibit significant corrosion inhibition properties. For instance, studies on N-phenyl-benzamide derivatives with methoxy and nitro substituents have shown enhanced corrosion inhibition efficiency on mild steel in acidic environments. The presence of methoxy groups, in particular, has been associated with increased inhibition efficiency, attributed to their electron-donating nature which enhances adsorption on metal surfaces (Mishra et al., 2018).

Photoreactive Agents

Compounds containing nitrophenyl groups have been explored as high-yield photoreagents for applications such as protein crosslinking and affinity labeling. The reactivity of these compounds under light irradiation allows for specific interactions with biomolecules, which is useful in bioconjugation and labeling studies (Jelenc et al., 1978).

Fluorescent Probes

The structural motifs present in N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide can be related to the development of fluorescent probes for biological applications. For example, derivatives of nitrophenyl groups have been utilized in creating metal-free, reductant-resistant fluorescent probes capable of detecting nitroxyl (HNO) in living cells. Such probes offer selectivity and sensitivity crucial for understanding the role of nitroxyl in biological systems (Kawai et al., 2013).

Safety And Hazards

The safety data sheet for “N-(2-methoxy-5-nitrophenyl)acetamide” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, it’s advised to move the victim into fresh air and give oxygen if breathing is difficult .

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-12-14(20(22)23)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZKULDXNPPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide

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